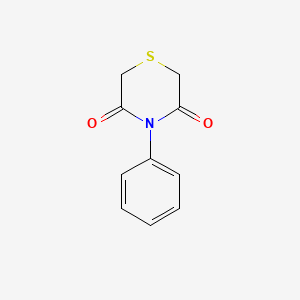![molecular formula C23H23FN2O4 B2931051 [(1-Cyanocyclohexyl)carbamoyl]methyl 2-[(4-fluorophenyl)methoxy]benzoate CAS No. 877236-79-8](/img/structure/B2931051.png)
[(1-Cyanocyclohexyl)carbamoyl]methyl 2-[(4-fluorophenyl)methoxy]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1-Cyanocyclohexyl)carbamoyl]methyl 2-[(4-fluorophenyl)methoxy]benzoate is an intriguing compound, given its unique molecular structure. It belongs to the class of benzoate esters and is noteworthy for its potential applications in various fields, including organic synthesis and pharmaceutical development. This compound features a carbamoyl functional group and a substituted benzoate ester, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Cyanocyclohexyl)carbamoyl]methyl 2-[(4-fluorophenyl)methoxy]benzoate typically involves a multi-step process. One common route includes:
Starting Material Preparation: : This may involve preparing the initial reactants, such as 4-fluorobenzyl alcohol and a suitable isocyanate compound.
Condensation Reaction: : The reaction between 4-fluorobenzyl alcohol and the appropriate isocyanate to form an intermediate urethane compound.
Esterification: : The intermediate undergoes esterification with methyl 2-hydroxybenzoate under suitable reaction conditions, often involving an acid catalyst and anhydrous conditions.
Industrial Production Methods
In an industrial setting, the production might involve optimizing the reaction conditions to enhance yield and purity. This can include:
Catalyst Selection: : Choosing an efficient catalyst to accelerate the reaction.
Solvent Choice: : Selecting an appropriate solvent system to dissolve reactants and facilitate the reaction.
Temperature Control: : Maintaining specific temperatures to control reaction rates and prevent side reactions.
Chemical Reactions Analysis
Types of Reactions
[(1-Cyanocyclohexyl)carbamoyl]methyl 2-[(4-fluorophenyl)methoxy]benzoate can undergo various types of chemical reactions:
Hydrolysis: : Breaking down the ester bond in the presence of water or aqueous acid/base.
Reduction: : Reducing the nitrile group to an amine using reagents like hydrogen and a metal catalyst.
Substitution: : The carbamoyl group can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: : Typically uses aqueous acidic or basic solutions under reflux.
Reduction: : Employs reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: : Utilizes nucleophiles like amines or alcohols under mild conditions.
Major Products
Hydrolysis: : Yields the corresponding alcohol and carboxylic acid derivatives.
Reduction: : Produces amine derivatives.
Substitution: : Generates various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry
This compound is useful in organic synthesis as a building block for creating more complex molecules. Its functional groups allow for versatile chemical transformations.
Biology
In biological research, [(1-Cyanocyclohexyl)carbamoyl]methyl 2-[(4-fluorophenyl)methoxy]benzoate could be studied for its interaction with biological molecules, potentially serving as a probe or ligand in biochemical assays.
Medicine
Pharmaceutical research might explore its potential as a precursor in drug synthesis or for its biological activity, possibly targeting specific enzymes or receptors.
Industry
Industrially, it might be utilized in the synthesis of fine chemicals, materials, or as an intermediate in the production of specialty chemicals.
Mechanism of Action
The compound exerts its effects primarily through its interaction with molecular targets. The carbamoyl group can form hydrogen bonds or other interactions with biological macromolecules, influencing their activity. The aromatic fluoro group can enhance lipophilicity and metabolic stability, impacting how the compound is absorbed, distributed, metabolized, and excreted.
Comparison with Similar Compounds
Unique Features
[(1-Cyanocyclohexyl)carbamoyl]methyl 2-[(4-fluorophenyl)methoxy]benzoate stands out due to its specific functional groups and structural arrangement, providing unique reactivity and interaction profiles.
Similar Compounds
[(1-Cyanocyclohexyl)carbamoyl]methyl benzoate: : Lacks the fluorine substitution, affecting its chemical properties.
2-[(4-Fluorophenyl)methoxy]benzoic acid:
(Cyclohexyl)carbamoyl benzoate: : Similar in structure but without the nitrile and fluorine groups, resulting in different reactivity and application potential.
Conclusion
This compound is a compound with diverse applications and intriguing chemical properties Its synthesis, reactivity, and potential applications make it a valuable subject of study in various fields, including chemistry, biology, medicine, and industry
Properties
IUPAC Name |
[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 2-[(4-fluorophenyl)methoxy]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O4/c24-18-10-8-17(9-11-18)14-29-20-7-3-2-6-19(20)22(28)30-15-21(27)26-23(16-25)12-4-1-5-13-23/h2-3,6-11H,1,4-5,12-15H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZCSLJWYIVFDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)COC(=O)C2=CC=CC=C2OCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-ethoxybenzamide](/img/structure/B2930968.png)
![Methyl 2-(4-fluorophenyl)imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B2930970.png)
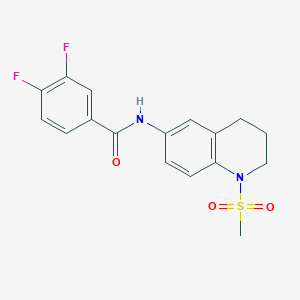
![2-Chloro-N-[2-(2-propan-2-yl-1,3-benzoxazol-5-yl)ethyl]propanamide](/img/structure/B2930973.png)
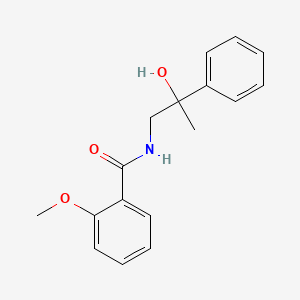
![N'-(2,5-dimethoxyphenyl)-N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2930977.png)
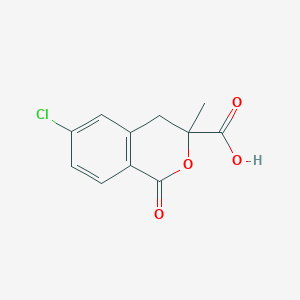

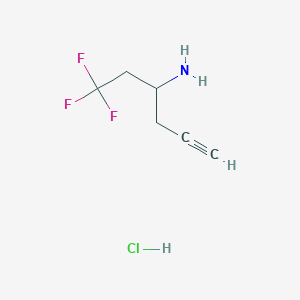
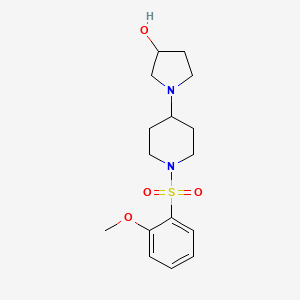
![N-(2,5-dimethylphenyl)-2-(8-{[(4-ethylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide](/img/structure/B2930987.png)
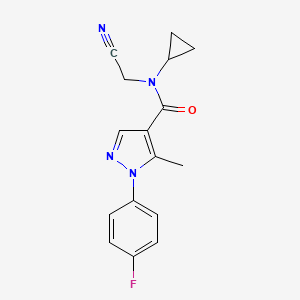
![methyl 4-({[2-(trifluoromethyl)-2H-1,3-benzodioxol-2-yl]carbamoyl}amino)benzoate](/img/structure/B2930990.png)
